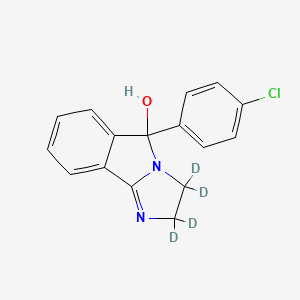
Mazindol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mazindol-d4 is a deuterated form of mazindol, a sympathomimetic amine stimulant drug. It is primarily used as an internal standard in various analytical applications, including gas chromatography and liquid chromatography. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for isotope dilution methods in clinical toxicology and forensic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mazindol-d4 involves the incorporation of deuterium atoms into the mazindol molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of a deuterated precursor with deuterium gas under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Mazindol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Mazindol-d4 is widely used in scientific research, including:
Chemistry: It serves as an internal standard in analytical chemistry for accurate quantification of mazindol in samples.
Biology: Used in studies involving the metabolism and pharmacokinetics of mazindol.
Medicine: Employed in clinical toxicology to monitor drug levels in biological samples.
Industry: Utilized in quality control and forensic analysis to ensure the accuracy and reliability of analytical results
Mechanism of Action
Mazindol-d4, like its non-deuterated counterpart, acts as a sympathomimetic amine. It stimulates the central nervous system by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, increased heart rate, and reduced appetite .
Comparison with Similar Compounds
Similar Compounds
Mazindol: The non-deuterated form of mazindol-d4, used as an appetite suppressant.
Amphetamine: Another sympathomimetic amine with similar stimulant effects.
Phentermine: A sympathomimetic amine used for weight loss.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. This isotopic labeling allows for more accurate and precise quantification in various analytical techniques .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2,2,3,3-tetradeuterioimidazo[1,2-b]isoindol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16(20)14-4-2-1-3-13(14)15-18-9-10-19(15)16/h1-8,20H,9-10H2/i9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXSCAKFGYXMGA-YQUBHJMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857955 |
Source


|
| Record name | 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-50-8 |
Source


|
| Record name | 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
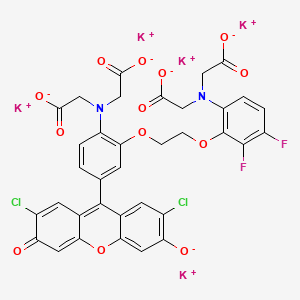
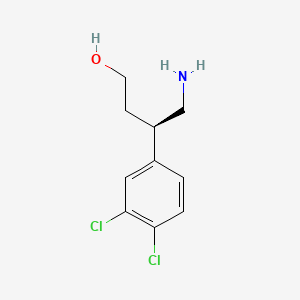
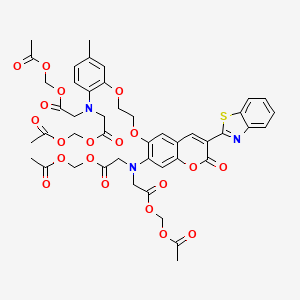
![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)
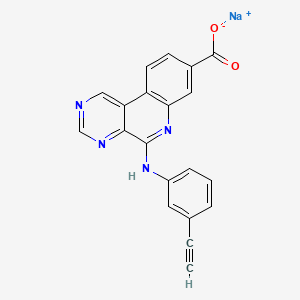

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)

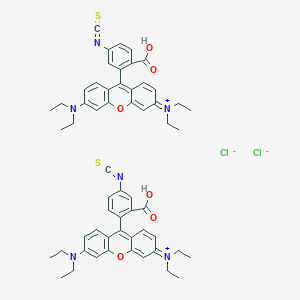
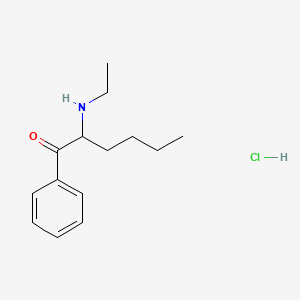
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)

